4-Propylbenzamide

Vue d'ensemble

Description

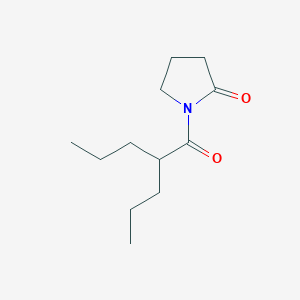

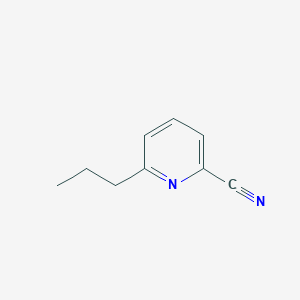

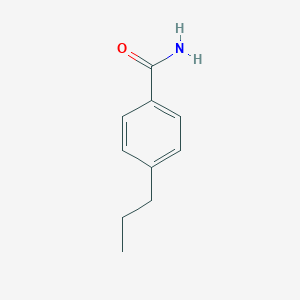

4-Propylbenzamide is a compound with the molecular formula C10H13NO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Synthesis Analysis

Benzamides, including this compound, can be synthesized through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diApplications De Recherche Scientifique

Anticonvulsant Activity : A study explored the anticonvulsant effects of a series of 4-aminobenzamides, which are structurally related to 4-Propylbenzamide. These compounds were tested for their efficacy against seizures induced by electroshock and pentylenetetrazole in mice, revealing significant anticonvulsant properties (Clark et al., 1984).

Chromatography : Another study focused on the synthesis of phenyl-type stationary phases in supercritical fluid chromatography, including derivatives of N-Propylbenzamide. The research investigated the retention mechanisms of these phases and their application in the separation of phenolic compounds (Jiang et al., 2019).

Electropolymerization for Electrochemical Transducers : Research into the electropolymerization of phenol and aniline derivatives, including this compound derivatives, was conducted to develop polymer films to be used as electrochemical transducers. These were applied to the initial development of an immunosensor for dengue (Santos et al., 2019).

Photocatalytic Degradation of Propyzamide : A study examined the photodecomposition of propyzamide, a chemical structurally similar to this compound, using TiO2-loaded adsorbent supports as photocatalysts. The research found that using adsorbent supports enhanced the rate of mineralization of propyzamide (Torimoto et al., 1996).

Biosensor Development : Research on a biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode was conducted. This biosensor was developed for the electrocatalytic determination of glutathione and piroxicam, demonstrating the potential of this compound derivatives in biosensor technology (Karimi-Maleh et al., 2014).

Propriétés

IUPAC Name |

4-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRCNAHPCAQHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620640 | |

| Record name | 4-Propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121193-17-7 | |

| Record name | 4-Propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)